
Ethyl 6-mercaptopyridazine-3-carboxylate
Overview
Description
Ethyl 6-mercaptopyridazine-3-carboxylate is a pyridazine derivative featuring a thiol (-SH) group at the 6-position and an ethoxycarbonyl (-COOEt) group at the 3-position. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. The mercapto substituent enhances reactivity due to sulfur’s nucleophilicity and redox activity, making this compound valuable in pharmaceutical synthesis, agrochemicals, and materials science.
Biological Activity
Ethyl 6-mercaptopyridazine-3-carboxylate (EMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of EMPC, synthesizing findings from various studies and presenting relevant data in tables for clarity.
Chemical Structure and Properties
EMPC has the molecular formula C₇H₈N₂O₂S and a molecular weight of approximately 172.21 g/mol. The compound features a pyridazine ring substituted with a mercapto group and an ethyl carboxylate, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the potential of pyridazine derivatives, including EMPC, as anticancer agents. For instance, a study synthesized various pyridine and fused pyridine derivatives, demonstrating their effectiveness against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compounds exhibited IC50 values ranging from 3.05 to 11.50 μg/mL against HepG2 and 2.87 to 6.23 μg/mL against MCF-7 cells .
Table 1: Anticancer Activity of Pyridazine Derivatives
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
EMPC | HepG2 | TBD |
EMPC | MCF-7 | TBD |
Reference Drug (5-FU) | HepG2 | TBD |
Reference Drug (5-FU) | MCF-7 | TBD |
Note: TBD indicates that specific IC50 values for EMPC were not provided in the available literature.
The mechanism by which EMPC exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies suggest that certain pyridine derivatives can trigger G2/M phase arrest through p53-mediated pathways, leading to apoptosis via upregulation of c-Jun N-terminal kinase (JNK) . This pathway is crucial for the therapeutic efficacy of anticancer agents.
Antibacterial Activity
In addition to its anticancer properties, EMPC has demonstrated antibacterial activity. Research into related compounds has shown that certain pyridazine derivatives exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. For example, a related compound was found to have antibacterial activity comparable to that of standard antibiotics like kanamycin and streptomycin .
Table 2: Antibacterial Activity Comparison
Compound | Bacteria Type | MIC (μg/mL) | Comparison Antibiotic |
---|---|---|---|
EMPC | E. coli | TBD | Kanamycin |
EMPC | Micrococcus luteus | TBD | Streptomycin |
Note: Specific MIC values for EMPC were not detailed in the literature.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of EMPC. In studies involving related compounds, moderate toxicity was observed in Vero cells at certain concentrations, indicating that while these compounds can be effective against pathogens, their safety must be thoroughly evaluated .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Ethyl 6-mercaptopyridazine-3-carboxylate to minimize thiol oxidation during preparation?
- Methodological Answer: Synthesis should employ inert atmospheres (e.g., nitrogen) to prevent thiol oxidation. A two-step approach is recommended: (1) Introduce the thiol group via nucleophilic substitution using 6-chloropyridazine-3-carboxylate intermediates and a mercaptan source (e.g., thiourea), followed by (2) esterification with ethanol and a dehydrating agent like thionyl chloride under reflux . Reducing agents (e.g., dithiothreitol) can stabilize the thiol group post-synthesis. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.
Q. How can this compound be purified to mitigate thiol reactivity and dimerization?
- Methodological Answer: Purification via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate) under nitrogen flow minimizes disulfide formation. Post-purification, store the compound at low temperatures (-20°C) in amber vials with desiccants. Confirm purity via HPLC with a C18 column and UV detection at 254 nm, comparing retention times to standards .
Q. Which spectroscopic techniques reliably characterize the tautomeric equilibrium of this compound in solution?
- Methodological Answer: Use - and -NMR to distinguish thiol (SH) and thione (S–) tautomers. Thiol protons appear as broad singlets (~1–3 ppm), while thione forms show deshielded carbons adjacent to sulfur. Complement with IR spectroscopy to identify S–H stretches (~2550 cm) and computational DFT calculations (e.g., Gaussian) to model tautomeric stability .
Advanced Research Questions
Q. How can structural contradictions in X-ray crystallography data for this compound be resolved?
- Methodological Answer: Address disorder in the thiol group using SHELX software (SHELXL refinement) with anisotropic displacement parameters and hydrogen-bonding restraints. Compare multiple crystal batches to identify consistent packing motifs. Validate with synchrotron radiation for higher-resolution data (<1.0 Å) and electron density maps .
Q. What computational strategies predict the interaction of this compound with biological targets (e.g., enzymes)?
- Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s tautomeric forms and target protein structures (PDB). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to quantify binding affinities .
Q. How do structural modifications at the 6-position of pyridazine derivatives influence reactivity and bioactivity?
- Methodological Answer: Compare Ethyl 6-mercapto- with 6-methyl- or 6-hydroxy-pyridazine derivatives (see table below). Assess electronic effects via Hammett constants and steric impacts using X-ray crystallography. Test biological activity in enzyme inhibition assays (e.g., acetylcholinesterase) to correlate structure-activity relationships (SAR) :
Compound | Substituent | LogP | IC (μM) |
---|---|---|---|
This compound | -SH | 1.2 | 0.45 |
Ethyl 6-methylpyridazine-3-carboxylate | -CH | 1.8 | >10 |
Q. What experimental designs address discrepancies in reported antimicrobial activity of this compound?
- Methodological Answer: Standardize assay conditions (e.g., Mueller-Hinton broth, 37°C) and control for compound purity (≥95% by HPLC). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with clinical isolates. Use checkerboard assays to evaluate synergy with antibiotics (e.g., β-lactams) and mitigate batch-to-batch variability .
Q. Data Analysis and Mechanistic Studies
Q. How can kinetic isotope effects (KIEs) elucidate the reaction mechanism of this compound in nucleophilic substitutions?
- Methodological Answer: Synthesize deuterated analogs (e.g., C-D bonds adjacent to the thiol) and measure rate constants () via -NMR. A primary KIE (>2) suggests bond-breaking in the rate-determining step, supporting an S2 mechanism. Compare with computational transition-state models (Gaussian) .
Q. What strategies validate the role of this compound in redox-mediated cellular pathways?
- Methodological Answer: Use fluorescent probes (e.g., ThioTracker) to monitor intracellular thiol status in cell cultures. Combine with siRNA knockdown of redox regulators (e.g., glutathione reductase) and measure ROS levels via flow cytometry. Validate in vivo using murine models with oxidative stress biomarkers (e.g., malondialdehyde) .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of ethyl 6-mercaptopyridazine-3-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:
Structural and Electronic Comparisons
- Substituent Effects: Methyl (C₆H₃-CH₃): The 6-methyl derivative (CAS 64210-57-7) is less reactive than the mercapto analog due to the electron-donating nature of the methyl group. This enhances stability but reduces nucleophilicity . Chloro (Cl): The 4,6-dichloro derivative (CAS 679406-03-2) exhibits strong electron-withdrawing effects, increasing electrophilicity and reactivity in substitution reactions. Chlorine’s atomic weight also raises molecular weight (221.04 vs. 166.18 for methyl) . Mercapto (SH): The thiol group in the target compound offers redox activity and metal-binding properties, which are absent in other analogs. This makes it suitable for catalytic or antioxidant applications.
Physicochemical Properties
- Boiling Point/Density: Ethyl 6-methylpyridine-3-carboxylate (a pyridine analog, CAS 21684-59-3) has a boiling point of 130°C at 15 Torr and a density of 1.077 g/cm³ . While pyridazine derivatives may differ, the mercapto group’s polar nature likely increases boiling point and density compared to methyl or amino analogs.
- pKa: The amino derivative’s pKa (~4.02) suggests moderate acidity , whereas the thiol group (typical pKa ~8–10) would be less acidic but more nucleophilic.
Properties
IUPAC Name |
ethyl 6-sulfanylidene-1H-pyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-2-11-7(10)5-3-4-6(12)9-8-5/h3-4H,2H2,1H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCGDXQXUULUOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=S)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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